molecular formula C28H33NO6 B7909787 actinomycin D

actinomycin D

Cat. No.: B7909787
M. Wt: 479.6 g/mol
InChI Key: FEANIALDJZGZDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of actinomycin D typically involves multiple steps, starting from basic organic compoundsCommon reagents used in these reactions include acetyl chloride, dimethyl sulfate, and oxane-2-carboxylic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

actinomycin D undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .

Scientific Research Applications

actinomycin D has several scientific research applications:

Mechanism of Action

The mechanism of action of actinomycin D involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects. For instance, its anticancer activity may be attributed to its ability to intercalate into DNA and inhibit topoisomerase enzymes .

Comparison with Similar Compounds

Similar Compounds

    Phenothiazines: Similar in structure but contain sulfur instead of oxygen in the heterocyclic ring.

    Phenoxazines: Other derivatives with different substituents on the phenoxazine core.

Uniqueness

actinomycin D is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetyl, dimethyl, and oxane-2-carbonyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

9-acetyl-4,6-dimethyl-1-(oxane-2-carbonyl)phenoxazin-3-one;2-methyloxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5.C6H12O/c1-11-7-8-14(13(3)24)18-21(11)28-22-12(2)16(25)10-15(19(22)23-18)20(26)17-6-4-5-9-27-17;1-6-4-2-3-5-7-6/h7-8,10,17H,4-6,9H2,1-3H3;6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEANIALDJZGZDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCO1.CC1=C2C(=C(C=C1)C(=O)C)N=C3C(=CC(=O)C(=C3O2)C)C(=O)C4CCCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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